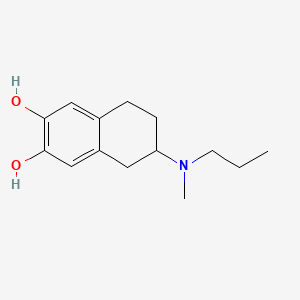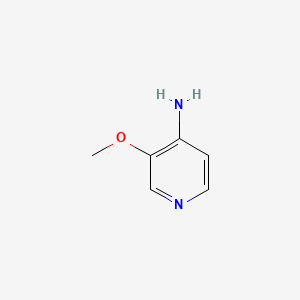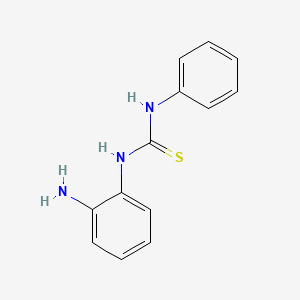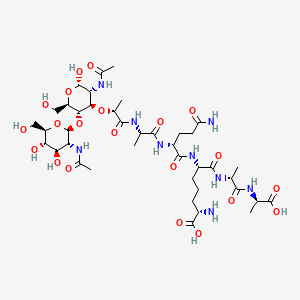
Dihydroergotamine tartrate
Vue d'ensemble
Description
Synthesis Analysis
Dihydroergotamine is synthesized by reducing an unsaturated bond in ergotamine. This modification results in a changed pharmacologic profile. Notably, DHE exhibits greater alpha-adrenergic antagonist activity and much less potent arterial vasoconstriction and emetic potential compared to ergotamine .
Molecular Structure Analysis
The molecular formula of dihydroergotamine tartrate is (C33H37N5O5)2 · C4H6O6 . It is a complex compound with a structure derived from the ergot fungus. The tartrate salt form enhances its solubility and bioavailability .
Applications De Recherche Scientifique
Migraine Treatment
Dihydroergotamine tartrate (DHE) is an ergot alkaloid that has been extensively utilized and studied in the treatment of episodic and chronic migraine . It has been found to be a significantly less potent arterioconstrictor than ergotamine tartrate (ET), making it a potentially safer drug . DHE is also associated with a markedly lower incidence of medication-withdrawal headache, nausea, and vomiting than ET .
Pharmacokinetics and Pharmacodynamics
The pharmacokinetics and pharmacodynamics of DHE have been studied in detail, particularly in comparison to ET . Structural differences between these two compounds account for clinically important distinctions in their pharmacokinetic, pharmacodynamic, and adverse event profiles .
Vasoconstriction
DHE acts as an agonist at vascular serotonin receptors . This vasoconstrictive property has been utilized in clinical research and practice to diagnose, prevent, or treat disease .
Dopamine Receptor Agonist
DHE is a partial agonist at dopamine D2 receptors . This property could potentially be exploited in the treatment of diseases related to dopamine dysfunction.
α-Adrenergic Receptor Agonist
DHE is a partial agonist at α-adrenergic receptors . This could potentially have applications in the treatment of conditions related to α-adrenergic receptor dysfunction.
Lung Cancer Treatment
Research has indicated that DHE can induce apoptosis and mitophagy in lung cancer cells . This suggests potential applications in the field of oncology, particularly in the treatment of lung cancer.
Mécanisme D'action
Target of Action
Dihydroergotamine tartrate (DHE) is a semi-synthetic derivative of ergotamine . It primarily targets serotonin receptors, specifically 5-HT1Dα and 5-HT1Dβ . These receptors play a crucial role in the regulation of mood, appetite, and sleep. DHE also shows high affinity for 5-HT1A , 5-HT2A , and 5-HT2C receptors .
Mode of Action
DHE acts as a partial agonist and/or antagonist at tryptaminergic, dopaminergic, and alpha-adrenergic receptors depending on their site . It causes constriction of peripheral and cranial blood vessels and produces depression of central vasomotor centers . This interaction with its targets leads to a decrease in the amplitude of pulsation in cranial arteries and a reduction in hyperperfusion of the basilar artery territory .
Biochemical Pathways
DHE’s action affects several biochemical pathways. It induces apoptosis and mitophagy, processes that regulate cell death and survival . It also disturbs ATP production, leading to adenosine triphosphate depletion . This disturbance in energy production can trigger cellular stress responses and influence cell survival.
Pharmacokinetics
DHE is erratically absorbed through the gut, with absorption ranging from 10 to 60% and extremely poor oral bioavailability . Therefore, it is typically administered via non-oral routes. Intravenous administration of DHE is particularly effective for treating acute migraines . Recent improvements have been made in the design of intranasal delivery devices, allowing for greater delivery of DHE solution to the vasculature-rich upper nasal cavity .
Result of Action
The molecular and cellular effects of DHE’s action include decreased membrane permeability, increased reactive oxygen species (ROS) generation, and induction of apoptosis . These changes can lead to cell death, particularly in cancer cells . DHE also activates mitophagy for damaged mitochondria .
Action Environment
The efficacy and stability of DHE can be influenced by various environmental factors. For instance, the design of delivery devices can significantly impact the bioavailability of DHE . Additionally, individual patient characteristics, such as metabolic rate and overall health status, can also affect the drug’s action and efficacy.
Propriétés
IUPAC Name |
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;2,3-dihydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C33H37N5O5.C4H6O6/c2*1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;5-1(3(7)8)2(6)4(9)10/h2*3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39);1-2,5-6H,(H,7,8)(H,9,10)/t2*21-,23-,25-,26+,27+,32-,33+;/m11./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYQJUDESMECLY-BSOFEWDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H80N10O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydroergotamine (+)-tartrate salt | |
CAS RN |
5989-77-5 | |
| Record name | Bis[5'α-benzyl-9,10α-dihydro-12'-hydroxy-2'-methylergotaman-3',6',18-trione] [R-(R*,R*)]-tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.287 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




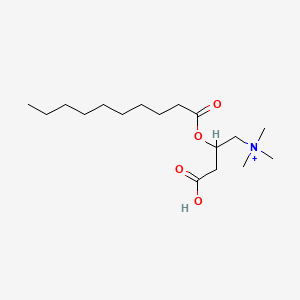
![3,3,3-Trifluoro-2-[[(4-hydroxyanilino)-oxomethyl]amino]-2-phenylpropanoic acid ethyl ester](/img/structure/B1226675.png)


![2-[3-(5-Mercapto-[1,3,4]thiadiazol-2YL)-ureido]-N-methyl-3-pentafluorophenyl-propionamide](/img/structure/B1226680.png)
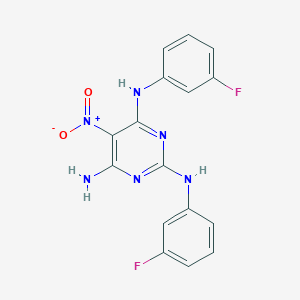

![3-Pyridinecarboxylic acid [4-[heptoxy(oxo)methyl]phenyl] ester](/img/structure/B1226684.png)
![1'-(Phenylmethyl)-2'-spiro[1,2-dihydro-4,1,2-benzoxadiazine-3,3'-indole]one](/img/structure/B1226686.png)
